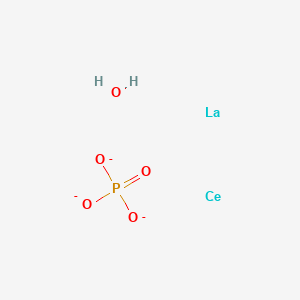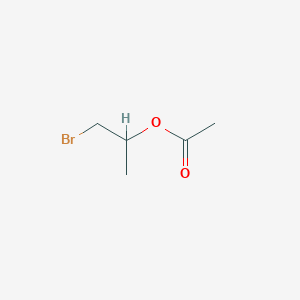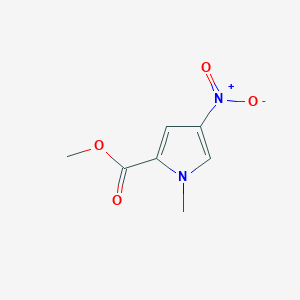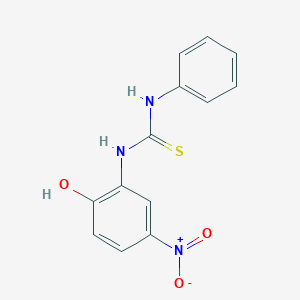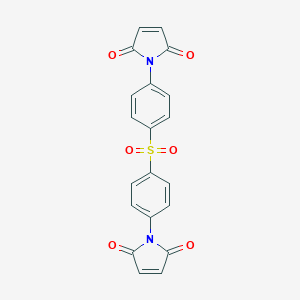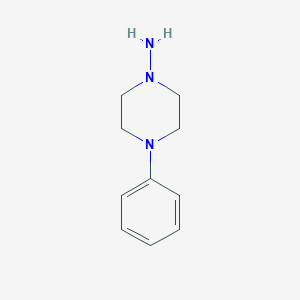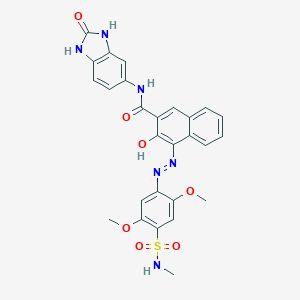
克罗地隆酸
描述
Clodronic acid, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. Additionally, it is used to manage hypercalcemia of malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
科学研究应用
克罗地隆酸在科学研究中具有广泛的应用:
化学: 它用作合成其他双膦酸盐和相关化合物的试剂。
生物学: 克罗地隆酸在实验医学中用于选择性地清除巨噬细胞。
医学: 它用于治疗骨质疏松症、恶性肿瘤引起的钙血症以及多发性骨髓瘤。它还有助于降低炎性标志物,如白介素-1β、白介素-6 和肿瘤坏死因子-α。
作用机制
克罗地隆酸通过抑制破骨细胞介导的骨吸收而发挥作用。它与骨骼中的羟基磷灰石结合,当破骨细胞试图吸收骨骼时,它们会吸收克罗地隆酸。在破骨细胞内,克罗地隆酸被代谢成三磷酸腺苷 (ATP) 的不可水解类似物,从而诱导破骨细胞凋亡(程序性细胞死亡)。 该过程减少了骨吸收,有助于维持骨密度 .
类似化合物:
依替膦酸: 另一种第一代双膦酸盐,具有类似的用途,但化学结构不同。
替鲁膦酸: 与克罗地隆酸类似,但其结构中含有硫原子。
唑来膦酸: 一种第三代双膦酸盐,其结构中含有氮原子,具有更高的效力和更长的作用时间。
克罗地隆酸的独特性: 克罗地隆酸的独特之处在于其无氮结构,这使其与唑来膦酸等新型双膦酸盐有所区别。 它在实验医学中用于清除巨噬细胞的用途也使其与其他双膦酸盐有所不同 .
生化分析
Biochemical Properties
Clodronic Acid interacts with various enzymes and proteins in the body. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . It has shown anti-inflammatory effects, as evidenced by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .
Cellular Effects
Clodronic Acid has significant effects on various types of cells and cellular processes. It is used in experimental medicine to selectively deplete macrophages . It also influences cell function by reducing vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .
Molecular Mechanism
The molecular mechanism of Clodronic Acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of Clodronic Acid vary with different dosages in animal models. For example, it is approved for use in horses under the trade name Osphos, for treatment of bone resorptive processes of navicular syndrome . Clinical effects (e.g., improvement of lameness) after a single treatment can be seen up to 6 months post-treatment .
准备方法
合成路线和反应条件: 克罗地隆酸可以通过三氯化磷与二氯甲烷在水存在下的反应合成。反应过程如下:
PCl3+CH2Cl2+3H2O→CH2(PO3H2)2+3HCl
工业生产方法: 在工业生产中,克罗地隆酸是通过三氯化磷与二氯甲烷在受控条件下反应制备的。反应通常在四氢呋喃 (THF) 或乙腈等溶剂中进行,以确保适当的混合和温度控制。 然后通过结晶或重结晶技术对产物进行提纯 {_svg_2}.
反应类型:
氧化: 克罗地隆酸可以发生氧化反应,但这种情况比较少见。
还原: 克罗地隆酸一般不会发生还原反应。
取代: 克罗地隆酸可以发生取代反应,特别是与亲核试剂的反应。
常用试剂和条件:
氧化: 可以使用强氧化剂,如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
取代: 亲核试剂,如氢氧根离子 (OH⁻) 或胺类 (RNH₂) 可以与克罗地隆酸在碱性条件下反应。
主要产物:
相似化合物的比较
Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.
Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.
Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.
Uniqueness of Clodronic Acid: Clodronic acid is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .
属性
IUPAC Name |
[dichloro(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXWWBWUQEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046959 | |
| Record name | Clodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.47e+00 g/L | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts. | |
| Record name | Clodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10596-23-3 | |
| Record name | Clodronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clodronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clodronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Clodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
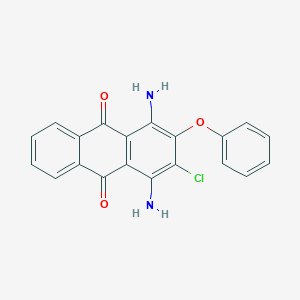
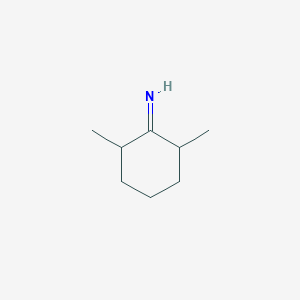

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
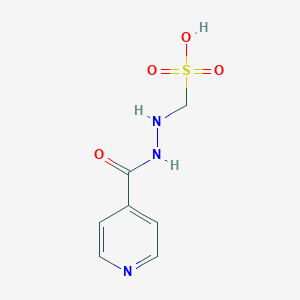
![(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B76275.png)
